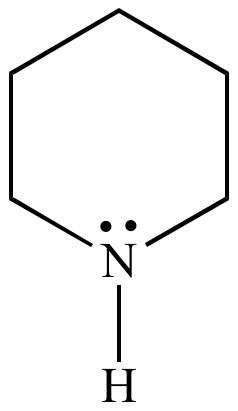

![molecular formula C10H17NO2S B595209 Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate CAS No. 1272412-70-0](/img/structure/B595209.png)

Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2S/c1-9(2,3)13-8(12)11-4-10(5-11)6-14-7-10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBYDCPCBXIEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CSC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719151 | |

| Record name | tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272412-70-0 | |

| Record name | tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate and the Broader Azaspiro[3.3]heptane Scaffold in Drug Discovery

This guide provides a comprehensive technical overview of the azaspiro[3.3]heptane scaffold, a class of compounds gaining significant traction in medicinal chemistry. While direct, extensive literature on tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate is sparse, this document focuses on its close, well-documented analogue, This compound 2,2-dioxide (CAS Number: 1291487-31-4) , and the broader family of azaspiro[3.3]heptanes. These structures are increasingly utilized by researchers and drug development professionals as innovative building blocks for novel therapeutics.

The unique three-dimensional and rigid structure of the azaspiro[3.3]heptane core offers a compelling alternative to traditional saturated heterocycles like piperidine and morpholine.[1][2] Its application can lead to significant improvements in the physicochemical properties of drug candidates, including enhanced aqueous solubility and metabolic stability.[3] This guide will delve into the synthesis of key intermediates, their chemical properties, and their strategic application in modern drug design.

The Azaspiro[3.3]heptane Scaffold: A Paradigm Shift in Bioisosterism

The principle of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties, is a cornerstone of medicinal chemistry. Azaspiro[3.3]heptanes have emerged as valuable, non-classical bioisosteres for commonly used rings such as piperidines, morpholines, and piperazines.[2][4]

One of the most intriguing properties of this scaffold is its effect on lipophilicity. Counterintuitively, replacing a six-membered ring with an azaspiro[3.3]heptane, which involves the net addition of a carbon atom, often leads to a decrease in the measured distribution coefficient (logD7.4).[2] This phenomenon is largely attributed to the increased basicity of the nitrogen atom within the strained four-membered ring system, which leads to a higher proportion of the protonated, more water-soluble form at physiological pH.

The rigid, spirocyclic nature of the scaffold also introduces a distinct three-dimensional geometry, providing chemists with a tool to escape the "flatland" of aromatic ring systems and explore new chemical space.[5] This can lead to improved target selectivity and novel intellectual property.

Table 1: Physicochemical Properties of Key Azaspiro[3.3]heptane Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |

| This compound 2,2-dioxide | 1291487-31-4 | C₁₀H₁₇NO₄S | 247.31 | - | [6] |

| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1181816-12-5 | C₁₁H₁₇NO₃ | 211.26 | 0.5 | [7] |

| tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 1147557-97-8 | C₁₁H₁₉NO₃ | 213.27 | 0.9 | [8][9] |

Synthesis of Core Intermediates: A Protocol for tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

The synthesis of functionalized azaspiro[3.3]heptanes often relies on the construction of key, versatile intermediates. tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a prime example, serving as a precursor for a wide range of derivatives.[10][11] Two efficient, scalable synthetic routes have been reported, highlighting the accessibility of this scaffold.[11]

The following protocol details a common method involving the oxidation of the corresponding alcohol precursor.

Experimental Protocol: Oxidation of tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

-

Rationale: The Dess-Martin periodinane (DMP) is a mild and highly efficient oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively. Its selectivity and tolerance for various functional groups make it an excellent choice for this transformation, especially with substrates containing sensitive protecting groups like the tert-butoxycarbonyl (Boc) group. The reaction proceeds under neutral conditions at or below room temperature, minimizing side reactions.

-

Step-by-Step Methodology:

-

Dissolve tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane (1.05-1.10 equiv) portion-wise to the stirred solution, ensuring the internal temperature remains low.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, dilute the reaction mixture with a larger volume of ethyl acetate.

-

Quench the reaction by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts and to remove excess DMP. Repeat the wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in heptane or hexane, to yield the pure tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.

-

Caption: Functionalization pathways for the azaspiro[3.3]heptane scaffold.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling azaspiro[3.3]heptane derivatives. Based on data for related compounds, these substances may cause skin and serious eye irritation. [7][8]Harmful effects if swallowed, inhaled, or in contact with skin are also noted for some analogues. [7][8]

-

Handling: Use only in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the specific Safety Data Sheet (SDS) for the particular compound being used before commencing any experimental work.

Conclusion and Future Outlook

The this compound scaffold and its analogues represent a significant and expanding area of medicinal chemistry. Their unique structural and physicochemical properties provide a powerful tool for overcoming common challenges in drug development, such as poor solubility and metabolic instability. The scalability of synthetic routes to key intermediates ensures that these valuable building blocks are accessible for broad application. As the drive for novel, three-dimensional pharmacophores continues, the azaspiro[3.3]heptane family is poised to become an increasingly important component in the drug discovery toolkit.

References

-

Burkhard, J. A., Guérot, C., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. Available at: [Link]

-

Devereux, M., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available at: [Link]

-

Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. Available at: [Link]

-

Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. Available at: [Link]

-

Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Available at: [Link]

-

Sci-Hub. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Available at: [Link]

-

Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Europe PMC. Available at: [Link]

-

Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02). Available at: [Link]

-

ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

-

PubMed. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Available at: [Link]

-

Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. PubChem Compound Database. Available at: [Link]

-

ResearchGate. (n.d.). Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy)-2-azaspiro[3.3]heptane (2). Available at: [Link]

-

ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link]

-

Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. Available at: [Link]

-

Amerigo Scientific. (n.d.). tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sci-hub.se [sci-hub.se]

- 5. fujc.pp.ua [fujc.pp.ua]

- 6. tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 7. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate | C11H17NO3 | CID 52333005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | C11H19NO3 | CID 52987765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 1147557-97-8 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate: Properties and Synthetic Considerations

Introduction: A Novel Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and favorable physicochemical properties is paramount. The spirocyclic framework, characterized by two rings sharing a single atom, has emerged as a particularly attractive motif. These structures provide a rigid core with well-defined exit vectors for substituent placement, often leading to improved metabolic stability and aqueous solubility.[1][2] Among these, the azaspiro[3.3]heptane core has garnered significant attention as a bioisostere for commonly used saturated heterocycles like piperidine and morpholine.[3][4] This guide focuses on a unique derivative, Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate, a compound that integrates the strained thietane ring into the azaspiro[3.3]heptane scaffold. This combination presents a compelling, yet underexplored, chemical entity with potential applications in the development of novel therapeutics.

This technical guide will provide a comprehensive overview of the predicted physical and chemical properties of this compound, drawing upon the known characteristics of its constituent functional groups: the thietane ring, the Boc-protected azetidine, and the spirocyclic system. Furthermore, we will explore plausible synthetic strategies and analytical characterization methods, offering researchers and drug development professionals a foundational understanding of this promising molecule.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₉NO₂S | Derived from the chemical structure. |

| Molecular Weight | 229.34 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Similar Boc-protected azaspiro[3.3]heptane derivatives are solids.[5][6] |

| Melting Point | Expected to be in the range of 100-150 °C. | Based on the melting points of related compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (114.5-116 °C) and tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (127-129 °C).[5][7] |

| Boiling Point | Predicted to be >300 °C at 760 mmHg. | Extrapolated from the boiling point of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (316.6 °C at 760 mmHg).[5] |

| Solubility | Expected to be soluble in non-polar organic solvents like hexane and benzene, and have limited solubility in polar solvents and water. | The presence of the tert-butyl group and the overall hydrocarbon framework suggests a preference for non-polar environments, a characteristic shared by thietane.[8] |

| Stability | The Boc protecting group is acid-labile but stable to most nucleophiles and bases.[9][10] The thietane ring is susceptible to ring-opening reactions, particularly with nucleophiles.[11] | The stability will be dictated by the lability of the Boc group under acidic conditions and the reactivity of the strained thietane ring. |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of its three key structural components: the Boc-protected amine, the thietane ring, and the spirocyclic core.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, yet facile removal under acidic conditions.[9][][13]

-

Deprotection: The Boc group can be readily cleaved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[14] This reaction proceeds via the formation of a stable tert-butyl cation, which then typically eliminates isobutylene or is captured by a nucleophile.[13] This deprotection would unmask the secondary amine of the azetidine ring, allowing for further functionalization.

Caption: Boc Deprotection Workflow.

Reactivity of the Thietane Ring

The thietane ring, a four-membered sulfur-containing heterocycle, is characterized by significant ring strain, which makes it susceptible to various ring-opening reactions.[15]

-

Nucleophilic Ring Opening: Nucleophiles, such as organolithium reagents, can attack one of the carbon atoms adjacent to the sulfur, leading to the cleavage of a carbon-sulfur bond.[11]

-

Oxidation: The sulfur atom in the thietane ring can be oxidized to a sulfoxide and further to a sulfone using oxidizing agents like hydrogen peroxide.[16] The sulfone derivative, this compound 2,2-dioxide, is a known compound.[17]

Caption: Oxidation of the Thietane Ring.

Synthetic Approaches

The synthesis of this compound would likely involve the construction of the spirocyclic core as a key step. Drawing inspiration from the synthesis of related azaspiro[3.3]heptane derivatives, a plausible retrosynthetic analysis is presented below.

Caption: Retrosynthetic Analysis.

A common strategy for the synthesis of spirocycles involves the reaction of a cyclic precursor bearing two electrophilic centers with a dinucleophile, or vice versa.[18][19] In the context of our target molecule, one could envision a route starting from a suitably functionalized azetidine.

Proposed Synthetic Protocol

A potential synthetic route could commence with a known precursor, such as tert-butyl 3-(hydroxymethyl)azetidine-3-carboxylate. This could be converted to a 1,3-dielectrophile, for example, by converting the hydroxyl group to a leaving group (e.g., tosylate or mesylate) and the carboxylic acid to a hydroxymethyl group which is then also converted to a leaving group. Subsequent reaction with a sulfur nucleophile, such as sodium sulfide, would lead to the formation of the thietane ring via intramolecular cyclization.

Experimental Protocol: Hypothetical Synthesis

-

Mesylation/Tosylation: To a solution of tert-butyl 3-(hydroxymethyl)azetidine-3-carboxylate in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine), add methanesulfonyl chloride or p-toluenesulfonyl chloride at 0 °C. Stir the reaction mixture until completion.

-

Reduction: Reduce the ester functionality to a primary alcohol using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent (e.g., THF).

-

Second Mesylation/Tosylation: Convert the newly formed primary alcohol to a second leaving group using the same procedure as in step 1.

-

Cyclization: React the resulting 1,3-dielectrophile with a sulfur source, such as sodium sulfide, in a polar aprotic solvent (e.g., DMF) to facilitate the intramolecular cyclization to form the thietane ring.

-

Purification: The final product would be purified using standard techniques such as column chromatography.

Analytical Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), and distinct multiplets for the methylene protons of the azetidine and thietane rings.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate, the spirocyclic carbon, and the various methylene carbons of the two rings.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the carbamate group (~1680-1700 cm⁻¹) and C-S stretching vibrations.

Applications in Drug Discovery

The unique structural features of this compound make it an intriguing building block for medicinal chemistry. The spirocyclic core provides a rigid scaffold with precise three-dimensional orientation of substituents. The presence of the thietane ring introduces a polar sulfur atom, which can engage in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, the Boc-protected amine allows for the facile introduction of diverse functionalities at this position. This scaffold could serve as a novel starting point for the design of inhibitors for various enzymes and receptors, potentially leading to the discovery of new therapeutic agents.[20]

Conclusion

This compound represents a novel and promising scaffold for the development of new chemical entities in drug discovery. While direct experimental data for this specific molecule is limited, a comprehensive understanding of its physicochemical and chemical properties can be inferred from the well-established chemistry of its constituent functional groups. The synthetic strategies outlined in this guide provide a plausible pathway for its preparation, and the analytical methods described will be crucial for its characterization. The exploration of this and related spirocyclic systems will undoubtedly contribute to the expansion of the chemical space available to medicinal chemists, ultimately fostering the development of the next generation of therapeutics.

References

- Solubility of Things. Thietane.

-

Wikipedia. Thietane. [Link]

-

YouTube. Thietane: Preparation and Reactivity. [Link]

-

National Institutes of Health. Recent synthesis of thietanes. [Link]

-

National Institutes of Health. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. [Link]

-

Springer. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

National Institutes of Health. tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

-

ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]

-

Supporting Information. 2,6-Diazaspiro[3.3]heptanes. [Link]

-

ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]

-

ResearchGate. Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy)-2-azaspiro[3.3]heptane (2). [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

National Institutes of Health. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]

-

ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

-

PubMed. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

-

ResearchGate. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. [Link]

-

Wikipedia. Tert-Butyloxycarbonyl protecting group. [Link]

-

Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[15][15] heptane-2-carboxylic acid tert-butyl ester.

-

ResearchGate. 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 1147557-97-8 [sigmaaldrich.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1181816-12-5 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Thietane - Wikipedia [en.wikipedia.org]

- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. jk-sci.com [jk-sci.com]

- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 19. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

Structure Elucidation of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate: A Methodological Approach

An In-depth Technical Guide

Abstract: The azaspiro[3.3]heptane scaffold is a valuable motif in modern medicinal chemistry, recognized as a conformationally rigid bioisostere for common saturated heterocycles like piperidine.[1][2] The introduction of diverse heteroatoms into this core, such as sulfur, opens new avenues for modulating physicochemical properties and exploring novel chemical space. This guide presents a comprehensive, methodology-focused framework for the complete structure elucidation of a novel derivative, tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate. As this specific compound is not extensively characterized in the public domain, this document provides a predictive and systematic workflow. It is designed for researchers, chemists, and drug development professionals, detailing the integrated use of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques to unambiguously confirm the molecular structure.

Introduction: Establishing Molecular Formula and Mass

The first step in characterizing any novel compound is to determine its molecular formula and mass with high precision. This foundational data provides the basis for all subsequent structural analysis. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, offering unambiguous elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: We select HRMS using a soft ionization technique like Electrospray Ionization (ESI) to minimize in-source fragmentation and ensure the molecular ion ([M+H]⁺ or [M+Na]⁺) is the base peak or at least clearly observable. This provides a direct readout of the molecular weight.

Protocol 1: HRMS Analysis (ESI-TOF)

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a known calibration standard across the desired mass range.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization: Apply a capillary voltage of 3-4 kV in positive ion mode.

-

Data Acquisition: Acquire data in the m/z range of 100-500 Da.

-

Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺ and compare the measured exact mass to the theoretical mass.

Expected Data: For the target molecule, C₁₁H₁₉NO₂S, the expected data is summarized below.

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₁₉NO₂S |

| Theoretical Exact Mass | 230.1215 [M+H]⁺ |

| Expected Observation | A high-intensity peak at m/z 230.1215 ± 5 ppm |

Fragmentation Pattern Analysis (EI-MS)

Electron Ionization (EI) mass spectrometry provides valuable structural information through characteristic fragmentation patterns.[3] While the molecular ion may be weak, the resulting fragments offer clues to the molecule's assembly.

Trustworthiness: The fragmentation logic is self-validating. The loss of specific neutral fragments (e.g., 56 Da for isobutylene from the Boc group) must correspond to known fragmentation mechanisms of the constituent functional groups.[4]

Predicted Fragmentation Pathway: The primary fragmentation events are expected to involve the labile tert-butoxycarbonyl (Boc) protecting group and subsequent ring cleavages.

Functional Group Identification via Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Protocol 2: ATR-FTIR Spectroscopy

-

Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil and collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction on the collected spectrum.

Authoritative Grounding: The predicted absorption frequencies are based on well-established correlation tables for common organic functional groups. The N-Boc group, in particular, has highly characteristic bands. The C=O stretch of a carbamate typically appears around 1700-1680 cm⁻¹, while the C-N stretch is found in the 1300-1200 cm⁻¹ region.[5][6] The presence of a thioether (C-S) bond is often indicated by a weaker absorption in the fingerprint region.[7]

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H (Aliphatic) | Stretch | 2975 - 2850 | Strong |

| C=O (Carbamate) | Stretch | ~1690 | Strong |

| C-N | Stretch | ~1250 & ~1160 | Medium-Strong |

| C-S | Stretch | ~750 - 650 | Weak-Medium |

Definitive Structure Confirmation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.[8][9]

Molecular Symmetry and Predicted Spectra

The core spiro[3.3]heptane system possesses a high degree of symmetry. This results in chemical equivalency, simplifying the spectrum. For the target molecule, we predict four unique proton environments and five unique carbon environments for the spirocyclic core, in addition to the signals from the Boc group.

Predicted ¹H and ¹³C NMR Data The following table outlines the predicted chemical shifts, based on data from analogous 2,6-diazaspiro[3.3]heptanes and the known effects of adjacent sulfur and nitrogen atoms.[10][11][12] Protons and carbons on the azetidine ring are expected to be downfield compared to those on the thietane ring due to the electron-withdrawing nature of the nitrogen atom.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |

| C1, C5 (Azetidine) | ~58 | ~4.0 | s (or ABq) |

| C3, C4 (Thietane) | ~35 | ~3.2 | s (or ABq) |

| C2 (Spirocenter) | ~40 | - | - |

| Boc C=O | ~155 | - | - |

| Boc C(CH₃)₃ | ~80 | - | - |

| Boc C(CH₃ )₃ | ~28 | ~1.45 | s |

Note: Protons on the four-membered rings are expected to be singlets due to symmetry. Any deviation from this (e.g., appearing as AB quartets) would indicate a loss of symmetry, possibly due to slow rotation or a non-planar ring conformation.

Experimental Protocols for NMR Analysis

Protocol 3: Comprehensive NMR Characterization

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ from CH₂ signals.

-

COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations within each ring system.

-

HSQC Acquisition: Run a gradient-selected HSQC experiment to identify one-bond ¹H-¹³C correlations.

-

HMBC Acquisition: Run a gradient-selected HMBC experiment, optimized for a long-range coupling constant of 8 Hz, to identify 2- and 3-bond ¹H-¹³C correlations. This is the key experiment for confirming the spirocyclic linkage.

The 2D NMR Strategy: Connecting the Pieces

The definitive proof of the spirocyclic structure lies in the long-range correlations observed in the HMBC spectrum.[13][14] This experiment connects protons to carbons that are two or three bonds away, bridging atoms that are not directly bonded.

Expertise & Experience: The crucial correlations to observe are from the protons on both the azetidine ring (H1/H5) and the thietane ring (H3/H4) to the central spiro quaternary carbon (C2). Observing these cross-peaks confirms that both rings are attached to the same central carbon, validating the spiro[3.3]heptane core.

// Define nodes for labels H_Azetidine [label="H1/H5", fontcolor="#4285F4"]; H_Thietane [label="H3/H4", fontcolor="#34A853"]; C_Spiro [label="C2", fontcolor="#EA4335"];

// Position nodes H_Azetidine [pos="1.5,2.5!"]; H_Thietane [pos="1.5,0.5!"]; C_Spiro [pos="2.2,1.5!"];

// Define edges for HMBC correlations H_Azetidine -> C_Spiro [label="³J", fontcolor="#EA4335"]; H_Thietane -> C_Spiro [label="²J", fontcolor="#EA4335"]; } etad Caption: Key HMBC correlations confirming the spiro-linkage.

Conclusion

The structural elucidation of a novel molecule like this compound requires a systematic and multi-faceted analytical approach. By integrating high-resolution mass spectrometry to confirm the elemental formula, infrared spectroscopy to identify key functional groups, and a suite of 1D and 2D NMR experiments to map the atomic connectivity, an unambiguous structural assignment can be achieved. The workflow detailed in this guide, particularly the emphasis on the definitive HMBC correlations to the central spiro-carbon, provides a robust and self-validating protocol for researchers working on the frontiers of medicinal chemistry and novel scaffold development.

References

-

Hamza, D., & Blake, A. J. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2002(12), 2107-2109. Available at: [Link]

-

Peres, M., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. Available at: [Link]

-

Burkhard, J. A., et al. (2010). 2,6-Diazaspiro[3.3]heptanes - Supporting Information. ETH Zurich. Available at: [Link]

-

Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6592-6595. Available at: [Link]

-

Stepan, A. F., et al. (2012). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and 2-oxa-6-azaspiro[3.3]heptane as piperidine isosteres. Journal of Medicinal Chemistry, 55(7), 3414-3424. Available at: [Link]

-

Martinez, A. C., et al. (2020). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science, 6(9), 1636-1644. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. National Institutes of Health. Retrieved from: [Link]

-

Jaspars, M. (2003). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 20(4), 437-451. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 93-102. Available at: [Link]

-

Anaclet, C. M., et al. (2016). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Pharmaceutical Sciences and Research, 7(10), 4004-4009. Available at: [Link]

-

Castañeda-Huerta, D., et al. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. The Journal of Organic Chemistry, 81(23), 11645-11655. Available at: [Link]

-

Stepan, A. F., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522-3525. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from: [Link]

-

Stepan, A. F., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]

-

Elyashberg, M., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 45(10), 843-852. Available at: [Link]

-

Wood, G., & Kiremire, B. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Organic Mass Spectrometry, 14(11), 590-597. Available at: [Link]

-

Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines-A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Available at: [Link]

-

Brahmbhatt, D. I. (n.d.). 2D NMR Spectroscopy for Organic Compounds. Scribd. Retrieved from: [Link]

-

Kumar, A. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem, 1(1), 1-10. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from: [Link]

-

analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. Retrieved from: [Link]

-

Labcompare. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from: [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from: [Link]

-

ResearchGate. (n.d.). Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy)-2-azaspiro[3.3]heptane (2). Retrieved from: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from: [Link]

-

ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. ijcr.info [ijcr.info]

- 8. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 9. anuchem.weebly.com [anuchem.weebly.com]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

A Technical Guide to the Spectral Analysis of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate and its Analogs

This technical guide provides a detailed analysis of the expected spectral data for tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate, a novel spirocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of public domain data for this specific molecule, this guide leverages spectral data from structurally similar analogs to provide a robust predictive framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals in their synthetic and analytical endeavors.

The unique spiro[3.3]heptane scaffold offers a three-dimensional architecture that is of significant interest in drug discovery for exploring new chemical space. The introduction of a thia-group in the 2-position is anticipated to modulate the compound's physicochemical properties, including lipophilicity and metabolic stability, making its synthesis and characterization a valuable pursuit.

Rationale for Analog-Based Spectral Prediction

In the absence of direct experimental data, a comparative analysis with well-characterized analogs is a scientifically rigorous approach. For this purpose, we have selected two closely related compounds for which spectral data is available:

-

Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: An analog where the sulfur atom at the 2-position is replaced by a nitrogen atom.

-

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: An analog where the sulfur atom is replaced by a carbonyl group, representing a different heteroatomic substitution on the spirocyclic core.

By understanding the spectral signatures of these analogs, we can deduce the expected NMR, MS, and IR characteristics of the target thia-compound, accounting for the electronic and structural influence of the sulfur atom.

Predicted Spectral Data for this compound

The following sections detail the predicted spectral data for the target compound, based on the analysis of its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are expected to show distinct signals corresponding to the spirocyclic core and the tert-butoxycarbonyl (Boc) protecting group.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| C(CH₃)₃ | ~1.45 | Singlet | N/A | Typical chemical shift for the nine equivalent protons of a Boc group. |

| CH₂ (azetidine ring) | 3.8 - 4.2 | Singlet or AB quartet | ~7-9 | Protons on the nitrogen-containing ring are expected to be deshielded. The presence of the adjacent sulfur atom will likely shift these signals slightly downfield compared to the diaza-analog. |

| CH₂ (thietane ring) | 2.8 - 3.2 | Singlet or AB quartet | ~7-9 | Protons adjacent to the sulfur atom are expected to be deshielded, with a chemical shift influenced by the electronegativity and anisotropic effects of sulfur. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C (CH₃)₃ | ~28.5 | Characteristic chemical shift for the methyl carbons of the Boc group. |

| C (CH₃)₃ | ~80.0 | Typical chemical shift for the quaternary carbon of the Boc group. |

| C =O | ~155.0 | The carbonyl carbon of the carbamate is expected in this region. |

| Spirocyclic C | ~35.0 - 45.0 | The spiro carbon atom is expected to have a unique chemical shift due to its quaternary nature and attachment to two rings. |

| C H₂ (azetidine ring) | ~50.0 - 60.0 | Carbons adjacent to the nitrogen atom of the azetidine ring. |

| C H₂ (thietane ring) | ~30.0 - 40.0 | Carbons adjacent to the sulfur atom in the thietane ring will be shifted upfield compared to the carbons adjacent to nitrogen in the diaza-analog. |

Causality in NMR Predictions: The replacement of a nitrogen atom (in the diaza-analog) with a sulfur atom is the primary determinant of the predicted chemical shifts. Sulfur is less electronegative than nitrogen, which will lead to an upfield shift for the adjacent protons and carbons in the thietane ring compared to the azetidine ring in the diaza-analog. The rigid, strained nature of the spiro[3.3]heptane system may also lead to non-equivalent protons on the same methylene group, resulting in more complex splitting patterns (AB quartets).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Rationale for Prediction |

| [M+H]⁺ | 230.1158 | Calculated for C₁₁H₁₉NO₂S + H⁺. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition. |

| [M-C₄H₈]⁺ | 174.0634 | Loss of isobutylene from the tert-butyl group is a characteristic fragmentation pathway for Boc-protected amines. |

| [M-Boc+H]⁺ | 130.0634 | Loss of the entire Boc group. |

Trustworthiness of MS Predictions: The fragmentation of the Boc group is a well-established and reliable pathway, making the prediction of the corresponding fragment ions highly trustworthy. The molecular ion peak will be the most definitive piece of data, and its accurate mass measurement would provide strong evidence for the compound's identity. The presence of sulfur can be further confirmed by the isotopic pattern of the molecular ion, with the characteristic A+2 peak for the ³⁴S isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale for Prediction |

| C-H (alkane) | 2850-3000 | Stretching vibrations of the C-H bonds in the spirocyclic core and the Boc group. |

| C=O (carbamate) | 1680-1700 | The strong carbonyl stretch of the Boc protecting group is a key diagnostic peak. |

| C-N | 1160-1250 | Stretching vibration of the carbamate C-N bond. |

| C-S | 600-800 | The C-S stretching vibration is typically weak and can be difficult to assign definitively. |

Expertise in IR Interpretation: The most prominent and informative peak in the predicted IR spectrum will be the carbonyl stretch of the carbamate. Its position can be influenced by ring strain. Compared to the 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate analog, the spectrum of the target compound will lack the characteristic ketone C=O stretch (typically around 1750 cm⁻¹ for a strained cyclobutanone).

Experimental Protocols for Analog Synthesis

Synthesis of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

A common route for the synthesis of the diaza-analog involves the protection of one of the amino groups of 2,6-diazaspiro[3.3]heptane.

Step-by-step Methodology:

-

Dissolution: Dissolve 2,6-diazaspiro[3.3]heptane in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Base Addition: Add a base, such as triethylamine or sodium bicarbonate, to the solution.

-

Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Self-Validating System: The success of this protocol can be validated at each step. The disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate indicate product formation. The final product can be unequivocally identified by NMR and MS, as described for the analogs.

Visualization of Molecular Structures

The following diagrams illustrate the structures of the target compound and its analogs.

Caption: Structural relationship between the target compound and its analogs.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectral characteristics of this compound. By leveraging data from closely related analogs, we have established a solid foundation for the identification and characterization of this novel compound. The provided protocols and interpretations are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of new chemical entities based on the versatile spiro[3.3]heptane scaffold.

References

Navigating the Solubility Landscape of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate, a novel spirocyclic scaffold of interest in medicinal chemistry. In the absence of extensive published data, this document outlines a systematic approach for researchers and drug development professionals to characterize the solubility profile of this compound in a range of relevant organic solvents. The guide delves into the theoretical considerations based on molecular structure, provides detailed experimental protocols for both kinetic and thermodynamic solubility determination, and discusses appropriate analytical techniques for quantification. By following the methodologies presented, researchers can generate robust and reliable solubility data, a critical parameter for advancing drug discovery programs.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic. It impacts everything from the reliability of in vitro assays to formulation strategies and ultimately, bioavailability.[1] For novel molecular entities such as this compound, a thorough understanding of their solubility in various organic solvents is paramount. This knowledge is crucial for:

-

Synthetic Chemistry: Selecting appropriate solvents for reaction, purification, and crystallization.

-

In Vitro Biology: Ensuring compound integrity and accurate concentration in biological assays.

-

Formulation Development: Creating stable and effective dosage forms for preclinical and clinical studies.

This guide is designed to be a practical resource for scientists, providing both the theoretical underpinnings and the experimental details necessary to comprehensively assess the solubility of this spirocyclic compound.

Molecular Structure Analysis and Predicted Solubility Profile

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as a useful starting point for predicting solubility behavior.[2]

Structure of this compound:

-

Spirocyclic Core: The rigid spiro[3.3]heptane framework is comprised of two fused four-membered rings. This compact and three-dimensional structure can influence crystal packing and interactions with solvent molecules.

-

Thia-ether Moiety: The presence of a sulfur atom in the ring introduces a degree of polarity and potential for dipole-dipole interactions.

-

Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a bulky, non-polar moiety that will significantly influence the molecule's overall lipophilicity. The carbonyl group within the Boc substituent can act as a hydrogen bond acceptor.

-

Azaspiro-Nitrogen: The nitrogen atom within the spirocycle is part of a carbamate and is therefore not basic.

Predicted Solubility:

Based on this analysis, this compound is expected to be a relatively non-polar molecule with limited aqueous solubility. Its solubility in organic solvents will likely be governed by a balance between the non-polar spirocyclic core and Boc group, and the polar contributions of the thia-ether and carbamate functionalities. It is predicted to be more soluble in moderately polar to non-polar organic solvents.

Recommended Organic Solvents for Solubility Screening

To establish a comprehensive solubility profile, a diverse set of organic solvents with varying polarities should be employed. The following table provides a recommended list of solvents for initial screening.

| Solvent Class | Recommended Solvents | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; useful for assessing the impact of this interaction. |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High dielectric constants, capable of dissolving a wide range of compounds.[3] |

| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Moderately polar, good general-purpose solvents. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Common solvents in synthesis and purification. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Effective at dissolving many organic compounds, though their use may be limited by toxicity concerns. |

| Hydrocarbons | Toluene, Heptane | Non-polar solvents, useful for establishing the lower end of the solubility spectrum. |

Experimental Determination of Solubility

Both kinetic and thermodynamic solubility measurements provide valuable, albeit different, insights into a compound's behavior.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[4] This high-throughput method is particularly useful in early drug discovery for screening large numbers of compounds.

Caption: Workflow for Kinetic Solubility Determination.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

-

Measurement: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[2]

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the "gold standard" for solubility measurement.[3]

Caption: Workflow for Thermodynamic Solubility Determination.

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a vial containing a known volume (e.g., 1 mL) of the selected organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the accurate quantification of dissolved compounds in solubility studies.[5][6]

HPLC Method Development

A reverse-phase HPLC method will likely be suitable for this compound.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is recommended. A small amount of an additive such as formic acid (0.1%) may be used to improve peak shape.

-

Detection: The Boc-protected amine and the spirocyclic core are not strong chromophores, so UV detection at a low wavelength (e.g., 210-220 nm) is likely necessary. If sensitivity is an issue, an alternative is to use a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) for detection.

-

Flow Rate: A typical flow rate of 1 mL/min can be used.

-

Injection Volume: 5-10 µL is a standard injection volume.

Calibration and Quantification

-

Stock Solution: Prepare a primary stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO) at a known concentration.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the solubility samples.

-

Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted solubility samples and determine their concentrations from the calibration curve. Remember to account for the dilution factor to calculate the original solubility.

Computational Solubility Prediction

In addition to experimental determination, computational models can provide rapid, in silico predictions of solubility.[7][8] These methods, which include quantitative structure-property relationship (QSPR) models and physics-based approaches, can be valuable for prioritizing compounds and guiding experimental design.[1][7] Various software packages are available that can predict solubility based on the compound's structure. While these predictions are useful for initial assessments, they should always be confirmed by experimental data.

Data Reporting and Interpretation

Solubility data should be reported in standard units, such as mg/mL or µg/mL. It is essential to specify the solvent, the temperature at which the measurement was performed, and the method used (kinetic or thermodynamic). The results can be presented in a summary table for easy comparison across different solvents.

Example Data Summary Table:

| Solvent | Polarity Index | Method | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 5.1 | Thermodynamic | 25 | Experimental Value |

| Acetonitrile | 5.8 | Thermodynamic | 25 | Experimental Value |

| Ethyl Acetate | 4.4 | Thermodynamic | 25 | Experimental Value |

| Dichloromethane | 3.1 | Thermodynamic | 25 | Experimental Value |

| Toluene | 2.4 | Thermodynamic | 25 | Experimental Value |

| Heptane | 0.1 | Thermodynamic | 25 | Experimental Value |

Conclusion

References

-

AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Li, Q., et al. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. ACS Publications. [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

PubMed. (n.d.). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. [Link]

-

ResearchGate. (n.d.). Prediction of drug solubility from structure. [Link]

-

Science.gov. (n.d.). quantitative hplc method: Topics. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2022, December 1). HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS. [Link]

-

National Institutes of Health. (n.d.). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2017). Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone. [Link]

-

ResearchGate. (2016, December). A novel rp-hplc method for the detection and quantification of clarithromycin or spiramycin in bulk drug samples and dosage forms. [Link]

-

National Institutes of Health. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. [Link]

-

Routledge. (n.d.). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.ws [chem.ws]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate molecular weight and formula

An In-Depth Technical Guide to Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate

Abstract

The quest for novel molecular scaffolds that can unlock new chemical space and improve the properties of drug candidates is a central theme in modern medicinal chemistry. Spirocyclic systems, particularly strained small-ring heterocycles, have emerged as powerful tools for creating three-dimensional complexity and modulating physicochemical properties. This guide provides a comprehensive technical overview of this compound, a novel and promising building block for drug discovery. We will delve into its core physicochemical properties, propose a robust synthetic strategy grounded in established methodologies, and explore its potential applications as a versatile scaffold for the development of next-generation therapeutics.

Introduction: The Rise of Spiro[3.3]heptanes in Medicinal Chemistry

The "escape from flatland"—a strategic shift away from flat, aromatic molecules toward more three-dimensional, sp³-rich structures—is a guiding principle in contemporary drug design. Molecules with greater three-dimensionality often exhibit improved selectivity, enhanced metabolic stability, and better solubility. The azaspiro[3.3]heptane framework is an exemplary scaffold in this regard. Its rigid, bicyclic structure presents substituents in well-defined vectors, providing a unique geometric profile compared to more flexible, monocyclic systems like piperidine or morpholine.

While 2,6-diaza- and 2-oxa-6-azaspiro[3.3]heptanes have gained significant traction as bioisosteres for piperazine and morpholine, respectively, the thia-analogue, This compound , remains a less explored but highly valuable motif. The introduction of a sulfur atom in place of an oxygen or nitrogen offers a distinct set of properties, including altered hydrogen bonding capacity, lipophilicity, and metabolic profile, making it a compelling building block for researchers aiming to fine-tune drug-like properties. This guide serves as a technical primer for scientists interested in leveraging this novel scaffold.

Physicochemical and Structural Properties

The precise arrangement of atoms in this compound—a thietane and a Boc-protected azetidine ring fused at a central quaternary carbon—confers a unique set of chemical characteristics. The tert-butoxycarbonyl (Boc) group serves as a standard protecting group for the azetidine nitrogen, facilitating its use in multi-step synthetic sequences.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₂S | Enamine Ltd.[1] |

| Molecular Weight | 229.34 g/mol | Enamine Ltd.[1] |

| CAS Number | 1432630-79-9 | Enamine Ltd.[1] |

| Polar Surface Area (Predicted) | 45.5 Ų | ChemAxon[2] |

| logP (Predicted) | 1.85 | ChemAxon[2] |

| IUPAC Name | This compound | --- |

| SMILES | C1C2(CSC1)CN(C2)C(=O)OC(C)(C)C | --- |

Table 1: Core physicochemical properties of the title compound.

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this exact molecule is not widely published, a viable and scalable route can be designed based on established methods for constructing spiro[3.3]heptane systems. The strategy hinges on the sequential formation of the two four-membered rings through intramolecular cyclization reactions.

Proposed Synthetic Workflow

A logical retrosynthetic analysis suggests a precursor like 3-(bromomethyl)-N-(tert-butoxycarbonyl)azetidin-3-yl)methanethiol, which can be cyclized to form the thietane ring. An alternative involves forming the azetidine ring last from a pre-formed thietane intermediate. The following workflow represents a robust, plausible approach.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

-

Synthesis of 3,3-Bis(bromomethyl)thietane: Starting from a suitable pentaerythritol-derived 1,3-dibromide, treatment with sodium sulfide (Na₂S) in a polar aprotic solvent like DMF would yield the core thietane ring via a double nucleophilic substitution. This approach is analogous to methods used for creating substituted thietanes.

-

Formation of the Amino Alcohol: One of the bromomethyl groups can be converted to an amine via a Gabriel synthesis followed by hydrazinolysis, and the other to a hydroxyl group via hydrolysis. This provides the necessary functionalities for the subsequent azetidine ring formation.

-

Azetidine Ring Closure: The resulting amino alcohol is then subjected to a two-step process. First, the alcohol is converted to a better leaving group, such as a mesylate, using methanesulfonyl chloride (MsCl) and a base like triethylamine. Second, treatment with a strong, non-nucleophilic base (e.g., NaH) will induce an intramolecular Sₙ2 reaction, where the amine displaces the mesylate to form the second four-membered ring, the azetidine. This type of cyclization is a cornerstone of small-ring synthesis.[3]

-

Boc Protection: The final step involves the protection of the secondary amine of the 2-thia-6-azaspiro[3.3]heptane core with di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions to yield the title compound.

Self-Validation and Trustworthiness: Each step in this proposed synthesis utilizes well-established, high-yielding reactions that are common in medicinal chemistry. The purity and identity of each intermediate would be rigorously confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS) before proceeding to the next step, ensuring the integrity of the final product.

Applications in Drug Development: A Novel Bioisostere

The true value of this compound lies in its potential as a novel building block and structural surrogate for common saturated heterocycles.

Bioisosterism and Property Modulation

This scaffold can be considered a bioisostere of thiomorpholine. Bioisosteric replacement is a powerful strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties. Introducing the rigid spiro[3.3]heptane core in place of a flexible six-membered ring can have profound effects.

-

Improved Metabolic Stability: The quaternary spirocenter and the strained ring system can block common sites of metabolism (e.g., oxidation adjacent to a heteroatom), potentially increasing the half-life of a drug.

-

Enhanced Aqueous Solubility: Counterintuitively, increasing the carbon count via a spirocycle can sometimes decrease lipophilicity (logD). This has been attributed to the disruption of the hydration shell around the polar heteroatoms, making the overall molecule more soluble.[4]

-

Precise Vectorial Display: The rigid framework holds appended substituents in fixed spatial orientations, which can lead to more specific and higher-affinity interactions with a biological target.

Caption: Bioisosteric replacement of thiomorpholine with the scaffold.

Use as a Bifunctional Scaffold

After deprotection of the Boc group, the secondary amine serves as a versatile attachment point for building out a larger molecule. The thietane ring can also be functionalized, for example, through oxidation to the corresponding sulfoxide or sulfone, providing another handle to modulate polarity and hydrogen bonding potential. This dual functionality makes it an attractive core for library synthesis and lead optimization campaigns.

Conclusion

This compound represents a valuable, albeit underutilized, building block at the forefront of modern medicinal chemistry. Its unique three-dimensional structure, combined with the distinct properties imparted by the thietane ring, offers a compelling alternative to traditional heterocyclic scaffolds. The synthetic pathways to access this molecule are logical and based on reliable chemical transformations. For researchers and drug development professionals, incorporating this scaffold provides a clear opportunity to generate novel chemical matter with potentially superior drug-like properties, thereby accelerating the discovery of new and effective medicines.

References

-

ChemAxon. (2024). Calculator Plugins. Utilized for predicting chemical properties like logP and Polar Surface Area. Available at: [Link]

-

Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]

-

Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate | C11H17NO3 | CID 52333005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | C11H19NO3 | CID 52987765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate: A Novel Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical matter with enhanced three-dimensionality and improved physicochemical properties is a central theme in contemporary drug discovery. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid and structurally unique core to escape the "flatland" of traditional aromatic and saturated heterocyclic compounds. Among these, the azaspiro[3.3]heptane motif has garnered significant attention as a versatile bioisostere for commonly used fragments like piperidine and morpholine. This in-depth technical guide focuses on a promising, yet less explored, member of this family: Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate . We will delve into its structural significance, survey the commercial landscape, propose synthetic strategies based on established methodologies for related scaffolds, and explore its potential applications in medicinal chemistry, including its role as a unique building block for Proteolysis Targeting Chimeras (PROTACs).

The Azaspiro[3.3]heptane Scaffold: A Gateway to Novel Chemical Space

The spiro[3.3]heptane framework, characterized by two fused four-membered rings sharing a single carbon atom, offers a rigid, compact, and three-dimensional geometry. The introduction of heteroatoms, particularly nitrogen, into this scaffold has profound implications for its utility in drug design.

Physicochemical and Pharmacokinetic Advantages

Research into various azaspiro[3.3]heptane analogs has revealed several key advantages:

-

Enhanced Aqueous Solubility: Counterintuitively, the replacement of a six-membered ring like piperidine with an azaspiro[3.3]heptane, despite adding a carbon atom, can lead to a significant decrease in lipophilicity (logD). This is often attributed to the increased basicity of the nitrogen atom within the strained ring system.

-

Improved Metabolic Stability: The compact and rigid nature of the spirocyclic core can shield adjacent chemical bonds from metabolic enzymes, potentially reducing clearance rates and improving a drug candidate's pharmacokinetic profile.[1]

-

Structural Rigidity and Vectorial Control: The fixed spatial arrangement of the azaspiro[3.3]heptane core provides medicinal chemists with precise control over the exit vectors of substituents. This is crucial for optimizing interactions with biological targets.

The Thia-Azaspiro[3.3]heptane Motif: Unique Properties and Potential

The incorporation of a sulfur atom to create the 2-thia-6-azaspiro[3.3]heptane core introduces further nuances:

-

The thietane ring, a four-membered ring containing a sulfur atom, can act as a hydrogen bond acceptor and influence molecular conformation.

-

The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone (dioxide), offering additional points for modulating polarity, solubility, and metabolic stability. The dioxide derivative, in particular, presents a stable and polar functional group.

Commercial Availability: A Niche Landscape

| Compound | CAS Number | Potential Supplier(s) | Notes |

| This compound 2,2-dioxide | 1291487-31-4 | J&K Scientific (Brand: ChemScene) | The oxidized sulfone analog. |

| tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate | 2225816-09-9 | Amerigo Scientific | A sulfoximine derivative.[2] |

| tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | 1041026-70-3 | TCI Chemicals, MedChemExpress | A common diaza analog.[3][4] |

| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1181816-12-5 | Sigma-Aldrich (Ambeed) | A keto-functionalized analog. |

Researchers seeking the title compound are encouraged to contact custom synthesis providers, who can leverage the synthetic methodologies outlined in the following section.

Synthetic Strategies: A Roadmap to this compound

Caption: Retrosynthetic analysis of the target compound.

A common strategy for constructing the spiro[3.3]heptane core involves the double alkylation of a primary amine with a 1,3-dielectrophile.

Proposed Synthetic Workflow

The following multi-step synthesis is proposed, drawing parallels from the synthesis of related diaza- and oxa-aza-spiro[3.3]heptanes.

Caption: Proposed synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization.

Step 1: Synthesis of N-Benzyl-2-thia-6-azaspiro[3.3]heptane

-